molecular formula C9H7BrClFO B8133252 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl

7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl

Cat. No.: B8133252
M. Wt: 265.50 g/mol
InChI Key: AAQQSDWUJWQSIM-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl is a chemical compound that belongs to the class of halogenated indanones. This compound is characterized by the presence of bromine and fluorine atoms attached to the indanone core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl typically involves halogenation reactions. One common method includes the bromination and fluorination of the indanone core. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective halogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoro-2,3-dihydro-1H-indol-2-one: Another halogenated indanone with similar structural features.

    4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with different halogenation patterns.

Uniqueness

7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one HCl is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions with biological targets are desired.

Properties

IUPAC Name

7-bromo-6-fluoro-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO.ClH/c10-9-6(11)3-1-5-2-4-7(12)8(5)9;/h1,3H,2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQQSDWUJWQSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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